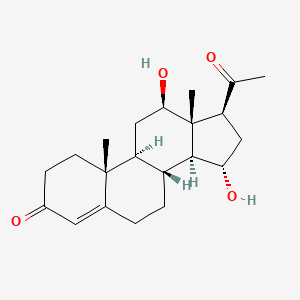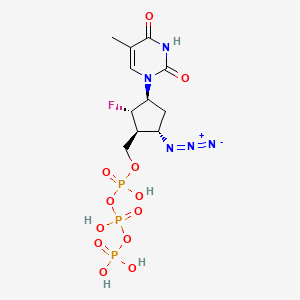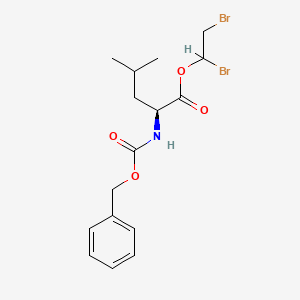
Indoline, 1-diisopropylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoline, 1-diisopropylglycyl-, is a compound that belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives often involves the dearomatization of indoles. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of titanium catalysts for hydroamination reactions, followed by cyclization .
Industrial Production Methods: Industrial production of indoline derivatives typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is usually carried out under reflux conditions with methanesulfonic acid as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Indoline, 1-diisopropylglycyl-, undergoes various chemical reactions, including:
Oxidation: Indoline derivatives can be oxidized to form indoles or other aromatic compounds.
Reduction: Reduction reactions can convert indoline derivatives to their corresponding indolines.
Substitution: Electrophilic substitution reactions are common, where the indoline ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Indoline, 1-diisopropylglycyl-, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of indoline, 1-diisopropylglycyl-, involves its interaction with specific molecular targets. The benzene ring can interact with amino acid residues of proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds with protein residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.
Tryptophan: An essential amino acid that contains an indole ring.
Indoline-2-carboxylic acid: A derivative of indoline with a carboxyl group at the 2-position.
Uniqueness: Indoline, 1-diisopropylglycyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64140-55-2 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
1-(2,3-dihydroindol-1-yl)-2-[di(propan-2-yl)amino]ethanone |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18(13(3)4)11-16(19)17-10-9-14-7-5-6-8-15(14)17/h5-8,12-13H,9-11H2,1-4H3 |
Clave InChI |
GIFYMNNPCUSLAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(=O)N1CCC2=CC=CC=C21)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















